Nicotelline

Description

Properties

IUPAC Name |

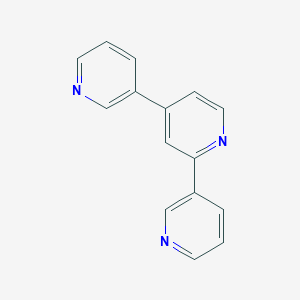

2,4-dipyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILSPHJMIPYURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197781 | |

| Record name | Nicotelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-04-2 | |

| Record name | 3,2′:4′,3′′-Terpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO144V8IZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Nicotelline: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotelline, a terpyridine alkaloid found in tobacco plants (Nicotiana species), has garnered significant interest as a specific biomarker for tobacco smoke exposure.[1] Its unique chemical structure and properties distinguish it from other nicotine-related compounds, making it a valuable tool in environmental and biomedical research. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, metabolic pathways, and detailed experimental protocols for its synthesis, extraction, and analysis.

Chemical Structure and Identification

First identified in 1914, the precise chemical structure of this compound was not fully elucidated until 1956.[1] It is a terpyridine composed of three interconnected pyridine rings.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 3,2′:4′,3′′-Terpyridine | [1] |

| Other Names | Nicotellin; 2,4-Dipyridin-3-ylpyridine | [1] |

| CAS Number | 494-04-2 | [1] |

| Molecular Formula | C₁₅H₁₁N₃ | [1] |

| SMILES | C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 | [1] |

| InChI Key | OILSPHJMIPYURT-UHFFFAOYSA-N | [1] |

Physicochemical Properties

This compound is a crystalline solid with distinct physical and chemical characteristics.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molar Mass | 233.274 g·mol⁻¹ | [1] |

| Melting Point | 147–148 °C (297–298 °F; 420–421 K) | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in hot water, chloroform, ethanol, and benzene. | [1] |

| pKa (calculated) | 3.69 | [2] |

| XLogP3-AA | 2 | [3] |

Metabolism and Biological Interactions

This compound's chemical structure, a tripyridine, suggests it does not undergo extensive metabolism.[2] The primary metabolic pathway involves the formation of N-oxides.[2] At least two of the three possible regioisomeric N-oxides are found excreted in the urine of smokers.[2] this compound is also a weak inhibitor of the human cytochrome P-450 2A6 (CYP2A6) enzyme, which is involved in the metabolism of coumarin.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unlabeled this compound is the Suzuki coupling reaction.[2][4]

Protocol: Suzuki Coupling for this compound Synthesis

-

Reaction Setup: Combine 2,4-diiodopyridine with 3-pyridineboronic acid in a suitable solvent such as propionitrile.

-

Catalyst: Add a palladium catalyst to facilitate the coupling reaction.

-

Temperature: Heat the reaction mixture to 80-90 °C.

-

Purification: After the reaction is complete, purify the crude product by recrystallization to obtain high-purity this compound.

Synthesis of this compound-N-Oxides

A mixture of mono-N-oxides of this compound can be synthesized for use as analytical standards.[2]

Protocol: Synthesis of this compound-N-Oxides

-

Reaction: Dissolve this compound (40 mg, 0.17 mmol) and m-chloroperoxybenzoic acid (85%, 50 mg, 0.25 mmol) in 5 mL of methylene chloride.

-

Incubation: Let the solution stand at room temperature for 3 days.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) on silica gel, eluting with a 3:1 mixture of ethyl acetate/methanol containing approximately 5% concentrated aqueous ammonia.

-

Identification: The product will appear as multiple spots, with the largest spot (Rf = 0.34) corresponding to the mono-N-oxide(s).

Extraction of this compound from Tobacco

Several methods can be employed to extract this compound from cigarette tobacco.[2]

Protocol: Extraction from Tobacco

-

Sample Preparation: Remove tobacco from cigarettes and weigh it.

-

Spiking: Spike the tobacco with an internal standard (e.g., this compound-d₈).

-

Extraction: Add an extraction solvent (e.g., 1 M HCl, 5% acetic acid, or 1 M NaOH) and use mechanical mixing or sonication. Heating up to 70 °C can also be applied.

-

Analysis: Analyze the resulting extract using LC-MS/MS.

Determination of this compound N-Oxides in Human Urine

This method involves the reduction of this compound-N-oxides back to this compound for quantification.[2]

Protocol: Analysis of Urinary this compound-N-Oxides

-

Sample Preparation: To 1 mL of a urine sample, add 100 µL of an internal standard (10 ng/mL this compound-d₈ or this compound-N-oxides-d₈).

-

Reduction: Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) and let the tubes stand for 30 minutes at room temperature.

-

Basification: Make the solution basic by adding 0.5 mL of saturated tetrasodium EDTA.

-

Extraction: Extract the this compound using a suitable organic solvent.

-

Analysis: Analyze the extract by LC-MS/MS.

Applications in Research

This compound serves as a reliable biomarker for particulate matter derived from tobacco smoke.[1][2] Its presence and concentration can be used to assess exposure to secondhand and thirdhand smoke.[5][6] The relatively low volatility of this compound makes it a persistent tracer in indoor environments.[2][6] Furthermore, the analysis of its metabolites in urine provides a non-invasive method for quantifying tobacco smoke exposure in individuals.[2][5]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and essential experimental protocols for this compound. The presented data and methodologies offer a valuable resource for researchers and scientists in the fields of analytical chemistry, toxicology, and drug development who are investigating tobacco smoke exposure and its health consequences. The unique characteristics of this compound underscore its importance as a specific and robust biomarker in these critical areas of study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H11N3 | CID 68123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (unlabeled) (EVT-13531505) [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Enigmatic Presence of Nicotelline in Tobacco: A Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotelline, a tripyridine alkaloid found in tobacco products, has garnered significant interest as a specific biomarker for tobacco smoke exposure. Unlike major alkaloids such as nicotine, this compound's presence in the Nicotiana tabacum plant is minimal; its formation is predominantly a consequence of the pyrolysis of its precursor, anatalline, during the combustion of tobacco. This technical guide provides an in-depth exploration of the natural sources of this compound in tobacco plants, focusing on its biosynthetic origins, analytical methodologies for its detection and quantification, and the signaling pathways that regulate the synthesis of its precursors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating tobacco alkaloids and their physiological impacts.

Introduction: The Origin of this compound

This compound (2,4-di(3-pyridyl)pyridine) is a minor alkaloid in the complex chemical matrix of tobacco. Its significance lies not in its concentration in the raw tobacco leaf, but in its substantial increase during smoking. It is now widely accepted that this compound is not a primary biosynthetic product of the tobacco plant but is instead formed through the dehydrogenation of anatalline, another minor piperidine alkaloid, during the high temperatures of combustion[1][2]. While present in unburned tobacco, this compound levels are considerably lower than those of its precursor, anatalline[1][3]. Understanding the natural sources of this compound, therefore, requires a thorough investigation of the biosynthesis and accumulation of anatalline within the tobacco plant.

Data Presentation: Alkaloid Content in Nicotiana tabacum

Quantitative data on this compound concentrations in various parts of the unburned tobacco plant are scarce in scientific literature, likely due to its extremely low endogenous levels. However, data on its precursor, anatalline, and other related minor alkaloids provide valuable context for their distribution and relative abundance. The following tables summarize the available quantitative data for major and minor alkaloids in different tobacco types and plant parts.

Table 1: Concentration of Major and Minor Alkaloids in Different Tobacco Types (Dry Weight)

| Alkaloid | Burley Tobacco (µg/g) | Flue-cured Tobacco (µg/g) | Oriental Tobacco (µg/g) |

| Nicotine | 10,000 - 40,000 | 15,000 - 30,000 | 5,000 - 15,000 |

| Nornicotine | 50 - 150 | 20 - 100 | 100 - 500 |

| Anabasine | 5 - 20 | 2 - 10 | 10 - 50 |

| Anatabine | 100 - 1000 | 200 - 1500 | 500 - 2000 |

| Anatalline | ~100x > this compound | ~100x > this compound | ~100x > this compound |

| This compound | Very Low/Not Reported | Very Low/Not Reported | Very Low/Not Reported |

Data compiled from multiple sources indicating relative abundances. Precise values vary significantly with cultivar, growing conditions, and curing methods.

Table 2: Relative Distribution of Nicotine in Tobacco Plant Parts

| Plant Part | Nicotine Content (% of Total) |

| Leaves | 85-95% |

| Stems | 5-10% |

| Roots | <5% |

Note: While nicotine is synthesized in the roots, it is translocated and accumulates primarily in the leaves. The distribution of minor alkaloids like anatalline is expected to follow a similar pattern, though specific quantitative data for different plant parts is limited.

Experimental Protocols

Accurate quantification of this compound and its precursor, anatalline, in tobacco requires robust analytical methods. The following protocols are based on established methodologies for the extraction and analysis of minor tobacco alkaloids.

Extraction of this compound and Anatalline from Tobacco Leaves

This protocol describes a liquid-liquid extraction method suitable for preparing tobacco samples for LC-MS/MS analysis.

Materials:

-

Dried and ground tobacco leaves

-

1 M Sodium Hydroxide (NaOH)

-

Methyl tert-butyl ether (MTBE)

-

Internal Standards (e.g., this compound-d8, Anatalline-d4)

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Weigh approximately 100 mg of finely ground tobacco into a glass centrifuge tube.

-

Add a known amount of internal standard solution (e.g., this compound-d8 and anatalline-d4).

-

Add 2 mL of 1 M NaOH and vortex thoroughly for 30 seconds to basify the sample.

-

Add 5 mL of MTBE and vortex vigorously for 2 minutes to extract the alkaloids into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of low-abundance alkaloids like this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions (Example in Positive ESI mode):

-

Ion Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion m/z 234.1 → Product ion m/z 156.1

-

Anatalline: Precursor ion m/z 240.2 → Product ion m/z 161.1

-

This compound-d8 (IS): Precursor ion m/z 242.2 → Product ion m/z 164.1

-

Anatalline-d4 (IS): Precursor ion m/z 244.2 → Product ion m/z 165.1

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound and anatalline in the samples is determined by comparing their peak areas to the calibration curve, normalized using the internal standards.

Mandatory Visualizations

Proposed Biosynthetic Pathway of Anatalline

The precise enzymatic steps for anatalline biosynthesis are not fully elucidated. However, based on the known biosynthesis of related piperidine alkaloids like anabasine, a putative pathway can be proposed. Anatalline is likely derived from the condensation of two molecules of a nicotinic acid derivative, though the exact mechanism of piperidine ring formation in this case is still under investigation.

Caption: Proposed biosynthetic relationships of piperidine alkaloids in tobacco.

Jasmonate Signaling Pathway for Alkaloid Biosynthesis

The biosynthesis of pyridine and piperidine alkaloids in tobacco, including the precursors to this compound, is regulated by the jasmonate signaling pathway. This pathway is typically activated in response to stresses such as insect herbivory.

Caption: Jasmonate signaling pathway inducing alkaloid biosynthesis in tobacco.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from tobacco samples.

Caption: Experimental workflow for the analysis of this compound in tobacco.

Conclusion

This compound's primary role in tobacco science is as a marker for smoke exposure, owing to its formation from anatalline during combustion. Its natural occurrence in the tobacco plant itself is minimal. For researchers and professionals in drug development, the focus should be on the biosynthetic pathways of its precursors, particularly anatalline, and the robust analytical methods required to detect and quantify these minor alkaloids. The jasmonate signaling pathway is a key regulatory network controlling the production of these compounds in response to environmental stimuli. Future research clarifying the specific enzymatic steps in anatalline biosynthesis will further enhance our understanding of the complex alkaloid profile of Nicotiana tabacum and its implications for human health.

References

The Formation of Nicotelline from Anatalline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotelline, a tripyridine alkaloid found in tobacco products, is a significant compound of interest due to its stability and potential as a biomarker for exposure to combustible tobacco product particulate matter. This technical guide provides an in-depth examination of the formation of this compound from its precursor, the minor tobacco alkaloid anatalline. Contrary to a direct enzymatic biosynthetic pathway within the Nicotiana plant, the primary route of this compound formation is a chemical conversion process. This document details the prevailing evidence for the dehydrogenation of anatalline during tobacco combustion and explores the hypothetical oxidative conversion during curing and aging. Furthermore, it outlines the current understanding of the biosynthesis of the precursor, anatalline, and provides detailed experimental protocols for the analysis of these compounds.

The Precursor: Biosynthesis of Anatalline

While the complete biosynthetic pathway of anatalline [2,4-di(3-pyridyl)piperidine] is yet to be fully elucidated, it is understood to be a pyridine alkaloid, with its biosynthesis intrinsically linked to the well-established pathways of other major tobacco alkaloids.[1][2] Studies on Nicotiana tabacum cell cultures have been instrumental in probing its origins.[2]

The biosynthesis is believed to originate from nicotinic acid.[1][3] The accumulation of anatalline, along with other alkaloids like anatabine, can be significantly induced by the application of methyl jasmonate, a signaling molecule involved in plant defense responses.[2][4] This suggests that the biosynthesis of anatalline is, at least in part, regulated by the plant's defense mechanisms. In jasmonate-elicited tobacco BY-2 cells, anatalline can become one of the most abundant alkaloids, alongside anatabine.[2]

Suppression of enzymes in the nicotine biosynthetic pathway, such as N-methylputrescine oxidase (MPO), has been shown to lead to an increase in the accumulation of anatabine, anabasine, and anatalline.[5] This indicates that when the primary pathway for nicotine synthesis is inhibited, the precursor pool of nicotinic acid-derived intermediates is shunted towards the formation of these other minor alkaloids.

The final steps in the formation of many pyridine alkaloids are thought to involve Berberine Bridge Like (BBL) enzymes.[6] It is plausible that enzymes from this family are also involved in the final cyclization and condensation reactions leading to the formation of the anatalline structure. However, the specific enzymes responsible for anatalline synthesis have not yet been definitively identified.

Logical Pathway for Anatalline Biosynthesis

Caption: Proposed biosynthetic pathway of anatalline from nicotinic acid.

Primary Formation Pathway: Dehydrogenation during Combustion

The most substantial body of evidence points to the dehydrogenation of anatalline as the principal source of this compound found in tobacco smoke.[1][7][8][9][10] This pyrolytic conversion occurs during the burning of tobacco products. The amount of this compound is significantly higher in tobacco smoke compared to unburned tobacco, which strongly supports this conversion theory.[7]

Experimental Workflow: Combustion Experiment

The conversion of anatalline to this compound during combustion has been experimentally demonstrated.[4][11] The following workflow outlines a key experiment that provides direct evidence for this transformation.

Caption: Experimental workflow for demonstrating anatalline to this compound conversion.

The results of such experiments show that this compound is detected in the smoke from the anatalline-spiked oregano "cigarette," but not in the control, confirming that anatalline is a direct precursor to this compound during combustion.[4][11]

Secondary Formation Pathway: Oxidation during Curing and Aging

While combustion is the primary driver of this compound formation, it has been suggested that the small amounts of this compound present in unburned tobacco could be formed through the oxidation of anatalline during the curing and aging processes.[7] This pathway is less well-characterized and is considered a minor contributor to the overall this compound content in tobacco products. The mechanism would likely involve enzymatic or non-enzymatic oxidation over time as the tobacco leaves are processed.

Quantitative Data

The concentrations of anatalline and this compound vary significantly between unburned tobacco and tobacco smoke, a key indicator of the conversion process.

Table 1: Representative Concentrations of Anatalline and this compound in Tobacco and Smoke

| Analyte | Matrix | Concentration Range (µg/g of tobacco) | Reference(s) |

| Anatalline | Unburned Cigarette Tobacco | ~10 - 100 | [9][11] |

| This compound | Unburned Cigarette Tobacco | ~0.1 - 1.0 | [9][11] |

| Anatalline | Cigarette Smoke | Yields can be lower than in unburned tobacco | [9] |

| This compound | Cigarette Smoke | Yields are significantly higher than in unburned tobacco, often 2-3 times the anatalline yield | [9] |

Table 2: Urinary Concentrations of Anatalline and this compound in Smokers

| Analyte | Geometric Mean (ng/mL) | 95% Confidence Interval (ng/mL) | Reference(s) |

| Anatalline | Varies with product type | - | [9][12] |

| This compound | Varies with product type | - | [9][12] |

Note: Urinary concentrations are highly variable and depend on the type and intensity of tobacco use. The ratio of anatalline to this compound is a key discriminator between different tobacco product users.[9][12]

Experimental Protocols

Extraction of Anatalline and this compound from Cigarette Tobacco

This protocol is a composite of methodologies described in the literature.[7]

-

Sample Preparation: Remove tobacco from a single cigarette and weigh it.

-

Extraction: Transfer the tobacco to a 100 mL volumetric flask. Add an appropriate internal standard (e.g., this compound-d8). Add 25 mL of 0.1 N HCl in 50% methanol.

-

Sonication: Sonicate the flask for 60 minutes at 60°C.

-

Final Volume: Cool the flask to room temperature and bring it to a final volume of 100 mL with the same solvent.

-

Analysis: Analyze an aliquot of the extract by LC-MS/MS.

Note: Various extraction solvents and conditions have been tested, including 1 M HCl, 5% acetic acid, and 1 M NaOH, with similar results reported.[7]

Extraction of this compound from Smoke Particulate Matter

This protocol is based on the methods for analyzing smoke collected on Cambridge filter pads.[7]

-

Sample Collection: Collect mainstream and sidestream smoke particulate matter on separate Cambridge filter pads using a smoking machine.

-

Extraction: Extract the filter pads with a suitable solvent, such as methanol or a methanol/acid mixture, containing an internal standard.

-

Sample Cleanup: The extract may require a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step to remove interfering substances. A typical liquid-liquid extraction involves basifying the sample and extracting with an organic solvent like a toluene/1-butanol mixture. The alkaloids are then back-extracted into an acidic aqueous phase.

-

Analysis: After final preparation, the sample is analyzed by LC-MS/MS.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard method for the sensitive and specific quantification of anatalline and this compound.[7][9][11][13]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Selected Reaction Monitoring (SRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

-

Chromatography: Reversed-phase chromatography is commonly used, with a C18 column and a mobile phase gradient of an aqueous buffer (e.g., formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

Table 3: Example LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Anatalline | 238.2 | 160.1 | Variable |

| This compound | 234.1 | 205.1 | Variable |

| This compound-d8 | 242.2 | 212.2 | Variable |

Note: Specific parameters will need to be optimized for the instrument in use.

Conclusion

The formation of this compound is predominantly a result of the chemical transformation of anatalline during the combustion of tobacco, rather than a direct biosynthetic event in the plant. While the biosynthesis of the precursor, anatalline, follows the general pathways of other pyridine alkaloids in Nicotiana species, the conversion to this compound is a pyrolytic process. The significant difference in the anatalline to this compound ratio between unburned tobacco and tobacco smoke provides a strong basis for using these compounds as biomarkers to distinguish between different forms of tobacco use. The detailed experimental protocols provided herein offer a foundation for the accurate quantification of these important alkaloids in various matrices, supporting further research in tobacco product analysis, toxicology, and public health.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Anatalline and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Urinary anatalline and this compound cut-points to distinguish between exclusive and dual use of tobacco products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urinary anatalline and this compound cut-points to distinguish between exclusive and dual use of tobacco products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Territory: A Toxicological Profile of Pure Nicotelline

A notable gap in toxicological data exists for pure nicotelline, a tobacco alkaloid increasingly recognized as a specific biomarker for particulate matter derived from tobacco smoke. Despite its utility in environmental and human exposure monitoring, a comprehensive toxicological profile for the pure compound remains largely undefined in publicly available scientific literature.

This technical guide summarizes the current, limited knowledge regarding this compound and highlights the significant need for further research to characterize its intrinsic toxicological properties. For comparative context, information on the well-studied tobacco alkaloid, nicotine, is provided with the explicit clarification that these data are not directly applicable to this compound.

Physicochemical Properties and Occurrence

This compound is a terpyridine alkaloid found in tobacco and, in higher concentrations, in tobacco smoke.[1] It is formed through the dehydrogenation of another tobacco alkaloid, anatalline, during the combustion process.[2][3] Due to its low volatility, this compound is predominantly associated with the particulate phase of tobacco smoke.[2][3]

Metabolism

In humans, this compound is metabolized to N-oxides, which can be detected in the urine of smokers.[2][4] The measurement of these metabolites serves as a specific indicator of exposure to tobacco smoke particulate matter.[2][4]

Experimental Protocols

Determination of this compound N-Oxides in Human Urine

A method for quantifying this compound N-oxides in urine involves the reduction of these metabolites back to this compound, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2]

-

Sample Preparation: Urine samples (1 mL) are fortified with a stable isotope-labeled internal standard (this compound-d8).

-

Reduction: Titanium trichloride (TiCl3) is added to the urine to reduce the this compound N-oxides to this compound.

-

Extraction: The sample is then made basic, and the this compound is extracted using organic solvents.

-

Analysis: The extracted this compound is then quantified using LC-MS/MS.[2]

Toxicological Data: A Significant Void

A thorough review of scientific literature reveals a significant lack of specific toxicological studies on pure this compound. Consequently, quantitative data on acute, sub-chronic, and chronic toxicity, as well as specific target organ toxicity, are not available.

Table 1: Summary of Toxicological Data for Pure this compound

| Toxicological Endpoint | Species | Route of Administration | Value | Reference |

| Acute Toxicity (LD50) | Not Available | Not Available | Not Available | |

| Genotoxicity | Not Available | Not Available | Not Available | |

| Mutagenicity | Not Available | Not Available | Not Available | |

| Carcinogenicity | Not Available | Not Available | Not Available | |

| Reproductive/Developmental Toxicity | Not Available | Not Available | Not Available |

Contextual and Comparative Toxicology

While direct toxicity data for this compound is absent, some context can be drawn from the toxicity of the mixture in which it is found (tobacco smoke particulate matter) and by comparing it to the well-characterized toxicology of nicotine.

Toxicity of Tobacco Smoke Particulate Matter:

Particulate matter from tobacco smoke is a complex mixture containing numerous toxic and carcinogenic substances.[2] It is a known human carcinogen, and its inhalation is associated with a wide range of adverse health effects, including cardiovascular and respiratory diseases.[2] It is crucial to emphasize that the toxicity of this mixture cannot be attributed to any single component, including this compound.

Comparative Toxicology: Nicotine

Nicotine, another major alkaloid in tobacco, has been extensively studied. It is acutely toxic and is classified as a poison.[5][6] The lethal dose in humans is estimated to be in the range of 500–1000 mg of ingested nicotine.[5] Nicotine's primary mechanism of action is as an agonist at nicotinic acetylcholine receptors, leading to a wide range of physiological effects.[7] While some in vitro studies have suggested that nicotine may have genotoxic potential at high concentrations, comprehensive reviews have concluded that there is inadequate evidence to classify nicotine as a direct carcinogen.[8][9][10][11]

It is imperative to reiterate that the toxicological profile of nicotine should not be extrapolated to this compound due to differences in their chemical structures and likely different metabolic and toxicological pathways.

Visualizations

Conclusion and Future Directions

The current body of scientific literature does not provide a toxicological profile for pure this compound. Its primary role in research to date has been as a stable and specific biomarker for exposure to tobacco smoke particulate matter. The absence of fundamental toxicological data, such as acute toxicity (e.g., LD50), genotoxicity, and carcinogenicity, represents a significant knowledge gap.

Given its presence in a globally consumed product and its increasing use as a biomarker in human studies, a comprehensive toxicological evaluation of pure this compound is warranted. Such studies would be essential for a complete risk assessment of tobacco products and for ensuring the safety of researchers and professionals who may handle the pure substance. Future research should prioritize in vitro and in vivo studies to determine the acute and chronic toxicity, genotoxic and carcinogenic potential, and the mechanism of action of pure this compound.

References

- 1. Nicotine poisoning - Wikipedia [en.wikipedia.org]

- 2. This compound: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cot.food.gov.uk [cot.food.gov.uk]

- 6. Nicotine - IDLH | NIOSH | CDC [cdc.gov]

- 7. Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotine derived genotoxic effects in human primary parotid gland cells as assessed in vitro by comet assay, cytokinesis-block micronucleus test and chromosome aberrations test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The tobacco alkaloid nicotine demonstrates genotoxicity in human tonsillar tissue and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of nicotine-induced DNA damage in a genotoxicological test battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive review of epidemiological and animal studies on the potential carcinogenic effects of nicotine per se - PubMed [pubmed.ncbi.nlm.nih.gov]

The Presence of Nicotelline Across Tobacco Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotelline, a minor alkaloid in tobacco, is gaining increasing attention within the scientific community, not for its direct pharmacological effects, but for its potential as a highly specific biomarker for exposure to combustible tobacco product smoke. Unlike nicotine, which is ubiquitous across nearly all tobacco and nicotine delivery systems, this compound's unique formation and distribution characteristics allow for a more nuanced understanding of tobacco product use. This technical guide provides an in-depth overview of the presence of this compound in various tobacco products, detailed experimental protocols for its quantification, and a visualization of its formation pathway.

This compound is a non-volatile alkaloid found in both unburned tobacco and tobacco smoke.[1] However, its concentration in unburned tobacco is significantly lower than in tobacco smoke. This is because this compound is largely formed during the combustion process through the dehydrogenation of another minor tobacco alkaloid, anatalline.[2][3] This formation pathway is a critical aspect of its utility as a biomarker for smoked tobacco products.

Quantitative Analysis of this compound in Tobacco Products

The concentration of this compound varies significantly across different tobacco products. The following table summarizes the available quantitative data. It is important to note that while data for cigarettes is available, specific quantitative data for a wide range of other tobacco products is less prevalent in the literature. However, relative comparisons provide valuable insights.

| Tobacco Product Category | Specific Product Type | This compound Concentration | Anatalline Concentration | Data Type | Citation |

| Combustible Tobacco | Cigarette (Marlboro-27) - Unburned Tobacco | 0.87 µg/g | 132 µg/g | Quantitative | [2] |

| Cigarette (Benson and Hedges) - Unburned Tobacco | 0.76 µg/g | 78 µg/g | Quantitative | [2] | |

| Cigarette (Marlboro-27) - Sidestream Smoke | 745 ng/mg particulate matter | 198 ng/mg particulate matter | Quantitative | [2] | |

| Cigarette (Benson and Hedges) - Sidestream Smoke | 602 ng/mg particulate matter | 189 ng/mg particulate matter | Quantitative | [2] | |

| Smokeless Tobacco | General | ~10-fold lower than combustible tobacco smoke | Not Reported | Relative | [1] |

| Electronic Nicotine Delivery Systems (ENDS) | E-liquids | ~10,000 times lower than reference cigarette smoke | Very low or undetectable | Relative | [1] |

Formation of this compound from Anatalline

The primary source of this compound in tobacco smoke is the dehydrogenation of anatalline during the burning process.[2][3] This chemical transformation is a key reason for the significantly higher levels of this compound in smoke compared to unburned tobacco.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in various tobacco matrices is crucial for research in this area. The following are detailed methodologies for the extraction and analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for this compound in Tobacco and Particulate Matter

This method is adapted from the protocol described by Jacob et al. (2013).[2]

a. Sample Preparation: Unburned Tobacco

-

Weigh a sample of tobacco filler (e.g., 0.5 - 1.0 g).

-

Add 10 mL of 0.5 M aqueous HCl.

-

Sonicate the mixture for 15 minutes.

-

Decant the liquid to a new vial.

-

Take a 1 mL aliquot and add 0.5 mL of 2 M NaOH and 3 mL of a 70:30 toluene/1-butanol (v/v) solution.

-

Vortex the mixture and then centrifuge.

-

Transfer the organic phase to a tube containing 0.5 mL of 1 M sulfuric acid.

-

Vortex and centrifuge again.

-

Discard the organic phase. The this compound is now in the acidic aqueous phase, ready for analysis.

b. Sample Preparation: Smoke Particulate Matter (PM)

-

Collect PM from smoked cigarettes on a Cambridge filter pad.

-

Extract the filter pad with a suitable solvent, such as methanol.

-

Spike the extract with a stable isotope-labeled internal standard (e.g., this compound-d8).

-

Add 2 mL of aqueous 45% potassium carbonate/5% tetrasodium EDTA (w/v).

-

Add 5 mL of a 45:45:10 dichloromethane/pentane/ethyl acetate solution.

-

Vortex for 5 minutes and centrifuge.

-

The organic layer is then ready for analysis.

c. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A suitable reversed-phase column, such as a Supelco Discovery HSF5 (15 cm × 4 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water containing a modifier like ammonium formate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

SRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For example, for this compound, one could monitor the transition of m/z 234.1 → 117.1.

GC-MS Method for this compound Analysis

This method provides an alternative to LC-MS/MS for the quantification of this compound.

a. Sample Preparation The extraction and cleanup steps are similar to those described for the LC-MS/MS method, resulting in a clean organic extract containing the this compound.

b. GC-MS Instrumentation and Conditions

-

GC System: A gas chromatograph equipped with a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient to ensure good separation of this compound from other tobacco alkaloids.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in selected ion monitoring (SIM) mode.

-

Ionization: Electron ionization (EI) at 70 eV.

-

SIM Ions: Monitor characteristic ions for this compound (e.g., m/z 233, 204, 117).

Conclusion

This compound serves as a valuable and specific biomarker for exposure to combustible tobacco smoke. Its low abundance in unburned tobacco and significant formation during combustion make it a powerful tool for distinguishing between users of different tobacco products. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the sensitivity and specificity required for accurate quantification in complex matrices. Further research to establish a more comprehensive database of this compound concentrations across a wider variety of emerging and traditional tobacco products will enhance its utility in clinical and research settings, aiding in the development of more targeted public health strategies and cessation programs.

References

A Technical Guide to the Physical State and Appearance of Nicotelline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Nicotelline, a terpyridine alkaloid of significant interest as a biomarker for tobacco smoke. This document outlines its physical state, appearance, and solubility, supported by detailed experimental protocols for characterization.

Physical and Chemical Properties of this compound

This compound is a stable, non-volatile alkaloid, making it a reliable environmental tracer for particulate matter derived from tobacco smoke.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁N₃ | [2] |

| Molar Mass | 233.274 g·mol⁻¹ | [2] |

| Physical State | Crystalline Solid | [1][2] |

| Appearance | White crystalline solid with a slight yellow tinge | [1] |

| Melting Point | 147-148 °C (Natural) 151.5-152.5 °C (Synthesized) | [1][2] |

| Solubility | Soluble in hot water, chloroform, ethanol, and benzene. | [2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Physical State and Appearance

Objective: To visually inspect and describe the physical state and appearance of a purified this compound sample at standard temperature and pressure.

Methodology:

-

Sample Preparation: A small, purified sample of this compound is placed on a clean, dry watch glass.

-

Visual Inspection: The sample is observed under a well-lit fume hood. The physical state (e.g., crystalline, amorphous, powder), color, and any other notable characteristics are recorded.

-

Microscopic Examination: For a more detailed morphological analysis, a small amount of the crystalline sample is placed on a microscope slide and observed under a polarized light microscope. The crystal habit and any birefringence are noted.

Melting Point Determination

Objective: To determine the melting point range of a crystalline this compound sample to assess its purity.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.[3]

-

Solubility Assessment

Objective: To determine the qualitative solubility of this compound in various solvents.

Methodology:

-

Sample and Solvent Preparation: Approximately 10 mg of this compound is weighed and placed into a series of clean, dry test tubes. To each tube, 1 mL of a different solvent (e.g., deionized water at room temperature, hot deionized water, ethanol, chloroform, benzene) is added.

-

Dissolution: Each test tube is agitated vigorously for 1-2 minutes.

-

Observation: The samples are visually inspected for the dissolution of the solid. The solubility is classified as:

-

Soluble: No solid particles are visible.

-

Partially soluble: Some of the solid has dissolved.

-

Insoluble: The solid remains undissolved.

-

-

Heating: For solvents where the compound is insoluble at room temperature, the test tube is gently heated in a water bath to observe solubility at elevated temperatures.

Visualizations

Experimental Workflow for Physical Characterization of this compound

References

An In-depth Technical Guide to Nicotelline: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotelline, a pyridine alkaloid found in tobacco and its smoke, has emerged as a significant biomarker for assessing exposure to tobacco-derived particulate matter. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. It presents in-depth experimental protocols for the synthesis of this compound and its deuterated analog, as well as validated analytical methodologies for its quantification in biological and environmental samples. While the direct biological effects and specific signaling pathways of this compound are not yet well-elucidated in scientific literature, this guide summarizes the current understanding of its formation, metabolism, and utility as a specific indicator of tobacco smoke exposure. The information herein is intended to support researchers, scientists, and drug development professionals in their studies involving tobacco use, environmental health, and biomarker discovery.

Chemical and Physical Properties of this compound

This compound is a stable and relatively nonvolatile alkaloid, making it a suitable tracer for the particulate matter in tobacco smoke.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 494-04-2 | [1][2] |

| Molecular Formula | C₁₅H₁₁N₃ | [1] |

| Molecular Weight | 233.27 g/mol | [1] |

| IUPAC Name | 3,2':4',3''-Terpyridine | [1] |

| Appearance | Solid powder | [1] |

| Melting Point | 147-148 °C | [2] |

Experimental Protocols

Synthesis of this compound and this compound-d₈

A robust method for the synthesis of this compound and its stable isotope-labeled internal standard, this compound-d₈, is crucial for quantitative analysis. The synthesis has been achieved via a Suzuki cross-coupling reaction.[2]

Workflow for the Synthesis of this compound-d₈:

Synthesis of this compound-d₈ via Suzuki Coupling

A detailed protocol involves the synthesis of 3-bromopyridine-d₄, followed by its conversion to 3-pyridine-d₄-boronic acid. The final step is the Suzuki coupling of 2,4-diiodopyridine with the deuterated boronic acid to yield this compound-d₈.[2] Unlabeled this compound can be synthesized using a similar procedure with unlabeled 3-pyridineboronic acid.[2]

Quantification of this compound N-Oxides in Human Urine

This compound is metabolized in the body to N-oxides, which can be measured in urine as a biomarker of exposure.[2] A validated method involves the reduction of these N-oxides back to this compound for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Experimental Workflow for Urine Analysis:

Quantification of this compound Metabolites in Urine

The protocol includes the addition of an internal standard (this compound-d₈) to the urine sample, followed by reduction of the N-oxides with titanium trichloride (TiCl₃).[2] The sample is then basified and extracted, and the final extract is analyzed by LC-MS/MS.[2]

Table of LC-MS/MS Parameters for this compound Analysis:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| SRM Transition (Quantitation) | To be determined empirically |

| Collision Energy | To be determined empirically |

| Lower Limit of Quantitation (LLOQ) | 10 pg per sample |

Specific SRM transitions and collision energies should be optimized for the instrument in use.

Biological Significance and Role as a Biomarker

The primary significance of this compound in research and public health lies in its utility as a specific biomarker for particulate matter derived from tobacco smoke.[1][2] Unlike nicotine, which is also present in the gas phase of smoke, this compound is almost exclusively found in the particulate matter.[1] This makes it an excellent tracer for assessing exposure to the harmful solid components of tobacco smoke, including in the context of secondhand and thirdhand smoke exposure.[1][2]

Formation of this compound in Tobacco Smoke

Research suggests that the primary source of this compound in tobacco smoke is the dehydrogenation of another tobacco alkaloid, anatalline, during the combustion process.[1][2]

Proposed Formation Pathway of this compound:

Formation of this compound from Anatalline

Signaling Pathways and Biological Effects: A Knowledge Gap

A thorough review of the current scientific literature reveals a significant gap in the understanding of the direct biological effects and specific signaling pathways associated with this compound. The vast majority of research on the biological activities of tobacco alkaloids focuses on nicotine. While one study has mentioned the investigation of this compound as a potential cytochrome P450 inhibitor, comprehensive studies on its pharmacology, toxicology, and interaction with cellular receptors or signaling cascades are lacking.[2]

Therefore, for drug development professionals and researchers, it is crucial to recognize that the biological impact of this compound itself, beyond its role as an exposure biomarker, is an area ripe for future investigation.

Conclusion

This compound is a well-characterized and valuable biomarker for exposure to the particulate matter of tobacco smoke. Standardized protocols for its synthesis and quantification are available to support research in environmental health, toxicology, and tobacco product regulation. However, there is a clear need for further research to elucidate the direct pharmacological and toxicological effects of this compound and to identify any specific cellular signaling pathways it may modulate. Such studies will be critical to fully understand the health implications of exposure to this tobacco-specific alkaloid.

References

Identifying Nicotelline in Complex Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of nicotelline in complex matrices. This compound, a minor alkaloid found in tobacco, is gaining prominence as a specific biomarker for exposure to tobacco smoke particulate matter.[1][2][3][4] Its presence and concentration can be indicative of exposure to both mainstream and sidestream smoke. This guide details the necessary experimental protocols, data interpretation, and analytical workflows for researchers in toxicology, environmental science, and drug development.

Core Analytical Techniques

The primary methods for the detection and quantification of this compound are based on advanced chromatographic and mass spectrometric techniques. These methods offer high sensitivity and selectivity, which are crucial for analyzing complex biological and environmental samples. The most commonly employed techniques are:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity and specificity in detecting this compound and its metabolites in various samples like urine, house dust, and particulate matter.[1][5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for this compound analysis, often used for volatile and semi-volatile compounds.[1][7]

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of this compound and related compounds using LC-MS/MS, as reported in the literature. This data is essential for method validation and for ensuring the accuracy and precision of experimental results.

| Analyte | Matrix | Method | Lower Limit of Quantitation (LLOQ) | Reference |

| This compound | Particulate Matter, House Dust, Urine | LC-MS/MS | 10 pg per sample | [1] |

| Anatalline | Particulate Matter, House Dust | LC-MS/MS | 30 pg/sample | [1] |

| This compound | Urine | LC-MS/MS | 5 pg/mL | [8] |

| Anatalline | Urine | LC-MS/MS | 20 pg/mL | [8] |

| NNN (N'-nitrosonornicotine) | Particulate Matter, House Dust | LC-MS/MS | 10 pg per sample | [1] |

| NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | Particulate Matter, House Dust | LC-MS/MS | 10 pg per sample | [1] |

Experimental Protocols

Detailed and validated protocols are fundamental to the reliable identification and quantification of this compound. Below are representative protocols for sample preparation and instrumental analysis.

Protocol 1: Extraction of this compound from Particulate Matter (PM)

This protocol is adapted from methodologies used for analyzing tobacco smoke particulate matter collected on filter pads.[1]

1. Sample Collection:

- Collect mainstream (MS) and sidestream (SS) smoke particulate matter on Cambridge filter pads using a smoking machine.

- Weigh the filter pads before and after collection to determine the mass of the collected PM.

2. Internal Standard Spiking:

- Spike the filter pads with 100 µL of an internal standard (ISTD) solution, typically this compound-d8, at a concentration of 100 µg/mL.

3. Extraction:

- Transfer the spiked filter pads into extraction flasks.

- Add 25 mL of ethyl acetate to each flask.

- Extract for 30 minutes using a mechanical shaker.

4. Sample Preparation for Analysis:

- Take an aliquot of the extract for LC-MS/MS analysis.

Protocol 2: Analysis of this compound in Human Urine

This protocol describes the analysis of this compound and its metabolites (N-oxides) in urine samples.[1][9]

1. Sample Preparation:

- To 1 mL of urine, add an internal standard (e.g., 10 ng/mL this compound-d8).

- For the analysis of this compound N-oxides, a reduction step is necessary. Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) and let the sample stand for 30 minutes at room temperature. This converts the N-oxides back to this compound.[6][9]

- Basify the sample by adding 0.5 mL of saturated tetrasodium EDTA.

2. Solid Phase Extraction (SPE):

- Condition a C18 SPE column with 2 mL each of dichloromethane, methanol, and water.

- Apply the prepared urine sample to the column.

- Wash the column with 2 mL of water followed by 2 mL of dichloromethane.

- Elute the analytes with 2 mL of methanol.

3. Final Sample Preparation:

- Dry the methanol eluate under a stream of nitrogen at 60 °C.

- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of this compound.[1]

-

LC System: Thermo Accela UPLC pump and Pal Autosampler or Agilent 1200 HPLC.

-

Mass Spectrometer: Thermo Vantage triple-stage quadrupole mass spectrometer or Thermo-Finnigan TSQ Quantum Ultra.

-

Column: Phenomenex 15 cm × 3mm Kinetex 2.6 μm PFP column.

-

Mobile Phase: A gradient starting with 20% aqueous methanol/10 mM ammonium formate changing to 80% methanol/10 mM ammonium formate over 6 minutes.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 50°C.

-

Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.

-

Spray Voltage: 4000 V.

-

Vaporizer Temperature: 400 °C.

-

Capillary Temperature: 325 °C.

-

Mass Spectrometer Resolution: Q1 at 0.5 amu FWHM; Q3 at 0.7 amu FWHM.

Visualizations

The following diagrams illustrate the experimental workflow for this compound identification and the logical relationship of this compound as a biomarker for tobacco smoke exposure.

Caption: Experimental workflow for the identification of this compound.

Caption: Logical relationship of this compound as a biomarker.

References

- 1. This compound: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke [escholarship.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. This compound: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Urinary anatalline and this compound cut-points to distinguish between exclusive and dual use of tobacco products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Early Research on the Identification of Nicotelline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research that led to the identification and structural elucidation of Nicotelline. Due to the limited accessibility of the full-text original publications from the early 20th century, this document reconstructs the experimental protocols based on the common analytical methods of that era, offering a historical perspective on the scientific process of natural product chemistry.

Introduction to this compound

This compound is a pyridine alkaloid first reported as a constituent of the tobacco plant (Nicotiana) in 1914 by Eugen Noga. For several decades after its initial discovery, its precise chemical structure remained unknown. It was not until the mid-20th century that its constitution as a terpyridine was definitively established and subsequently confirmed by laboratory synthesis. This guide will detail the probable methodologies employed in these early, pivotal studies.

Data Presentation

The initial characterization of this compound relied on fundamental physicochemical properties. The data gathered from early publications are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁N₃ | Kuffner & Faderl (1956) |

| Melting Point | 147-148 °C | Kuffner & Faderl (1956) |

| Appearance | Crystalline solid | General descriptions |

| Solubility | Soluble in hot water, chloroform, ethanol, and benzene | General descriptions |

Experimental Protocols

The following sections describe the likely experimental workflows for the isolation, purification, and structural elucidation of this compound, based on standard chemical practices of the early to mid-20th century.

Isolation and Purification of this compound from Tobacco

The initial step in identifying a new natural product is its isolation from the source material in a pure form. For alkaloids like this compound from tobacco, a standard acid-base extraction procedure would have been employed.

Protocol for a Classical Acid-Base Extraction of this compound:

-

Preparation of Tobacco Material: Dried and cured tobacco leaves are finely ground to increase the surface area for efficient extraction.

-

Initial Extraction: The ground tobacco is macerated with an acidified aqueous solution (e.g., dilute sulfuric acid or acetic acid). This protonates the basic alkaloids, including this compound, rendering them soluble in the aqueous medium as salts.

-

Removal of Non-Alkaloidal Components: The acidic aqueous extract is then filtered to remove solid plant material. The filtrate is subsequently washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-basic, lipophilic compounds such as fats, waxes, and pigments.

-

Liberation of Free Alkaloids: The purified acidic aqueous solution is then basified by the addition of a strong base, such as sodium hydroxide or ammonia. This deprotonates the alkaloid salts, converting them back into their free base form.

-

Solvent Extraction of Free Alkaloids: The now alkaline aqueous solution is repeatedly extracted with an immiscible organic solvent (e.g., chloroform or diethyl ether). The free alkaloid bases, being less polar, partition into the organic layer.

-

Concentration and Crystallization: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed by distillation. The resulting crude alkaloid mixture is then subjected to purification.

-

Purification by Recrystallization: The crude this compound is purified by repeated recrystallization from a suitable solvent, such as hot water or ethanol. This process yields the pure crystalline solid.

Structural Elucidation of this compound

In the absence of modern spectroscopic techniques like NMR and Mass Spectrometry, the determination of a complex organic structure relied on a combination of elemental analysis and chemical degradation.

Protocol for Classical Structural Elucidation:

-

Elemental Analysis: The empirical formula of the purified this compound was determined by combustion analysis, a standard method to find the percentage composition of carbon, hydrogen, and nitrogen. This, combined with a molecular weight determination (e.g., by boiling point elevation or freezing point depression), would lead to the molecular formula of C₁₅H₁₁N₃.

-

Chemical Degradation Studies: The core of classical structure elucidation involved breaking the molecule down into smaller, more easily identifiable fragments.

-

Oxidative Degradation: Strong oxidation of this compound (e.g., with potassium permanganate or nitric acid) would likely have been used to break down the molecule. The identification of the oxidation products, which would have been simpler pyridine carboxylic acids, would provide crucial clues about the constituent pyridine rings.

-

Distillation with Zinc Dust: This harsh reductive method was commonly used to deoxygenate and dehydrogenate complex heterocyclic compounds to their parent aromatic systems. Distillation of this compound over hot zinc dust would be expected to yield simpler pyridine and bipyridine fragments, helping to establish the connectivity of the rings.

-

-

Deduction of the Terpyridine Structure: Based on the molecular formula and the identification of pyridine-based fragments from degradation, chemists would have pieced together the plausible structure of 3,2′:4′,3′′-Terpyridine.

-

Confirmation by Synthesis: The final and definitive proof of the proposed structure would have been its unambiguous laboratory synthesis. The synthesis of a terpyridine, likely through a variation of the coupling reactions known at the time, and the confirmation that the physical and chemical properties of the synthetic compound were identical to those of the natural product would have conclusively established the structure of this compound.

Visualizations

The following diagrams illustrate the probable workflows and logical processes described in the experimental protocols.

Caption: Hypothesized experimental workflow for the isolation and purification of this compound from tobacco.

Caption: Logical workflow for the classical structural elucidation of this compound.

Disclaimer: The experimental protocols detailed in this guide are reconstructions based on the chemical knowledge and techniques available in the early to mid-20th century. The exact details of the original research by Noga (1914) and Kuffner & Faderl (1956) may differ.

Methodological & Application

Application Note: Synthesis and Use of Deuterated Nicotelline as an Internal Standard for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals involved in bioanalysis, environmental monitoring, and tobacco smoke research.

Introduction: Nicotelline is a minor tobacco alkaloid that has been identified as a stable and specific biomarker for particulate matter derived from tobacco smoke.[1][2] Accurate quantification of such biomarkers in complex matrices like biological fluids, house dust, or environmental samples is critical for exposure assessment and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard is essential for robust and accurate quantification by LC-MS/MS.[3][4] An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, thereby compensating for variations in sample extraction, matrix effects, and instrument response.[4][5] This document provides a detailed protocol for the synthesis of deuterated this compound (specifically this compound-d₈) and its application as an internal standard for the quantitative analysis of this compound.

Part 1: Synthesis of this compound-d₈ Internal Standard

The synthesis of this compound-d₈ is achieved via a Suzuki coupling reaction. This strategy involves coupling a deuterated pyridineboronic acid with a diiodopyridine to form the final bipyridine structure of this compound.[1]

References

- 1. This compound: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. texilajournal.com [texilajournal.com]

Application Notes & Protocol for Nicotine Extraction from House Dust Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, a primary psychoactive component of tobacco, can persist in indoor environments by adsorbing to house dust. This creates a reservoir for thirdhand smoke exposure, posing potential health risks, especially to children.[1] Accurate quantification of nicotine in house dust is crucial for assessing indoor environmental quality and understanding exposure pathways. These application notes provide a detailed protocol for the extraction and quantification of nicotine from house dust samples, along with representative data.

Data Presentation

The following table summarizes nicotine concentrations found in house dust samples from various studies, providing a comparative overview of exposure levels in different environments.

| Study Reference | Sample Type | Nicotine Concentration in Smoking Homes (ng/mg dust) | Nicotine Concentration in Non-Smoking Homes (ng/mg dust) | Analytical Method |

| Kim et al., 2008[2][3] | House Dust | Median: 43.4 (Range: 11.5–300) | Median: 11.7 (Range: 4.6–26.5) | GC-MS |

| Hein et al., 1991[2] | House Dust | Median: 242 | Median: 18 | GC |

| Matt et al., 2011 (cited in Whitehead et al., 2013)[4] | Floor Dust | Mean: 40,000 ng/g (equivalent to 40 ng/mg) | Mean: 1,100-4,000 ng/g (equivalent to 1.1-4 ng/mg) | Not Specified |

| Whitehead et al., 2013[4][5][6] | Vacuum Dust | Median: 11,000 ng/g (equivalent to 11 ng/mg) | Median: <270 to 3,300 ng/g (equivalent to <0.27 to 3.3 ng/mg) | GC-MS |

| Whitehead et al., 2013 (Smokeless Tobacco Users)[4][5][6] | Vacuum Dust | Median: 18,000 - 22,000 ng/g (equivalent to 18-22 ng/mg) | - | GC-MS |

Experimental Protocols

This section details the methodology for the extraction and analysis of nicotine from house dust samples. The protocol is based on established methods utilizing solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.[2][3][4][6][7]

Sample Preparation

-

Homogenization: Sieve collected house dust samples through a 1 mm sieve to remove larger debris and ensure homogeneity.[8]

-

Drying: Dry the sieved dust samples in an oven at 105°C for 15 minutes to remove moisture.[9]

-

Weighing: Accurately weigh approximately 50 mg of the homogenized dust sample into a 50 mL centrifuge tube.[3][10]

Nicotine Extraction

This protocol utilizes an alkaline-assisted solvent extraction method.

-

Alkalinization: To each 50 mg dust sample, add 2 mL of 2N sodium hydroxide (NaOH) solution. Vortex vigorously for 1 minute to ensure thorough mixing. This step converts nicotine salts to the free base form, which is more soluble in organic solvents.[10][11]

-

Solvent Addition: Add 10 mL of methyl tert-butyl ether (MTBE) to the centrifuge tube.[10] Other solvents like dichloromethane or a mixture of dichloromethane, pentane, ethyl acetate, and isopropanol can also be used.[11][12][13]

-

Extraction: Cap the tubes tightly and shake vigorously for 30 minutes on a mechanical shaker at room temperature.

-

Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer (containing the extracted nicotine) to a clean glass tube.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen at 40°C until approximately 1 mL of the extract remains.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

instrumentation: A GC system coupled with a mass spectrometer is used for the analysis.

-

Column: Use a suitable capillary column, such as a 25m x 0.32 mm x 0.53 µm Ultra-2® column.[10]

-

Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[10]

-

Injection: Inject 1-2 µL of the concentrated extract into the GC inlet.

-

Temperature Program:

-

Initial temperature: 175°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/min.[10]

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Mass Spectrometry: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for nicotine (e.g., m/z 162, 133, 84).

-

Quantification: Prepare a calibration curve using nicotine standards of known concentrations. The concentration of nicotine in the dust samples is determined by comparing the peak area of the sample to the calibration curve.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protocol for nicotine extraction from house dust samples.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Levels of Nicotine in Dust From Homes of Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levels of nicotine in dust from homes of smokeless tobacco users. [escholarship.org]

- 6. Levels of nicotine in dust from homes of smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indoor dust exposure: an unnoticed aspect of involuntary smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-conferences.org [bio-conferences.org]

- 10. fda.gov [fda.gov]

- 11. Nicotine Extraction from Tobacco Waste - Hausarbeiten.de | Hausarbeiten.de [hausarbeiten.de]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Ubiquitous atmospheric contamination by tobacco smoke: Nicotine and a new marker for tobacco smoke-derived particulate matter, nicotelline - PMC [pmc.ncbi.nlm.nih.gov]

Nicotelline: A Novel Biomarker for Secondhand Smoke Exposure

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of secondhand smoke (SHS) exposure is critical for public health research, clinical trials, and the development of smoking cessation therapies. While cotinine, a major metabolite of nicotine, is the most commonly used biomarker for tobacco smoke exposure, it does not specifically distinguish between the gaseous and particulate matter (PM) phases of smoke.[1] Nicotelline, a minor tobacco alkaloid, has emerged as a promising and specific biomarker for exposure to the particulate matter of tobacco smoke.[1][2] This is significant because many of the toxic and carcinogenic components of tobacco smoke are associated with the particulate phase.[1]